(R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione
Description
(R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione (CAS: 1985607-70-2) is a complex heterocyclic compound featuring fused oxazine, pyridine, and triazine rings. Its molecular formula is C₁₇H₁₇N₃O₄ (MW: 327.33–327.34), with a benzyloxy group at the 7-position influencing its aromaticity and reactivity . This compound serves as a critical intermediate in synthesizing baloxavir marboxil, a prodrug for the influenza inhibitor baloxavir acid (BXA) .
Structure
3D Structure
Properties
IUPAC Name |
(3R)-11-phenylmethoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-13-6-7-20-15(16(13)24-10-12-4-2-1-3-5-12)17(22)19-8-9-23-11-14(19)18-20/h1-7,14,18H,8-11H2/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTRSKVIYMCKJU-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione is a compound primarily recognized as an intermediate in the synthesis of the antiviral drug baloxavir marboxil. This compound has garnered attention due to its potential biological activities and applications in pharmaceutical development.
- Molecular Formula : CHNO
- Molecular Weight : 327.33 g/mol
- CAS Registry Number : 1985607-70-2
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 327.33 g/mol |
| CAS Number | 1985607-70-2 |
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as an intermediate in the synthesis of baloxavir. Baloxavir marboxil is an antiviral agent that inhibits the cap-dependent endonuclease activity of the influenza virus polymerase and has been shown to be effective against both influenza A and B viruses.
Baloxavir marboxil works by blocking the viral replication process. The mechanism involves:
- Inhibition of viral RNA transcription by interfering with the cap-snatching mechanism.
- Reduction of viral load in infected individuals.
Case Studies and Research Findings
-
Antiviral Efficacy : In clinical trials for baloxavir marboxil:
- Patients treated with baloxavir showed a significant reduction in influenza symptoms compared to those receiving placebo treatments.
- The time to alleviation of symptoms was notably shorter in baloxavir-treated groups.
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Comparative Studies : Research comparing baloxavir with other antiviral agents such as oseltamivir demonstrated:
- Baloxavir's unique mechanism allows for effectiveness against strains resistant to neuraminidase inhibitors.
- A study indicated that baloxavir was effective against H1N1 and H3N2 strains resistant to other antiviral treatments.
-
Stability and Metabolism : Studies on the metabolic stability of this compound revealed:
- The compound exhibited good stability in liver microsomes from both human and mouse models.
- Metabolite profiling indicated that N-dealkylation was a significant metabolic pathway.
Scientific Research Applications
Intermediate in Antiviral Synthesis
(R)-7-(Benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione plays a crucial role as an intermediate in the synthesis of Baloxavir Marboxil. This drug is notable for its efficacy against influenza viruses by inhibiting the cap-dependent endonuclease activity of the viral polymerase complex . The compound's structure facilitates the development of potent antiviral agents that can combat resistant strains of influenza.
Research on Pharmacological Effects
Studies have indicated that compounds similar to this compound exhibit various pharmacological activities such as anti-inflammatory and analgesic properties. These effects are attributed to their ability to interact with specific biological targets within the human body .
Potential in Cancer Research
Recent investigations into related compounds have suggested potential anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. This area remains under exploration and could yield significant therapeutic advancements if further validated through clinical studies.
Case Study 1: Baloxavir Marboxil Efficacy
A clinical trial assessing the efficacy of Baloxavir Marboxil demonstrated its effectiveness against influenza A and B viruses with a favorable safety profile. The study highlighted the importance of intermediates like this compound in developing antiviral therapies that can be rapidly deployed during flu outbreaks.
Case Study 2: Pharmacokinetics and Toxicology
Research conducted on the pharmacokinetics of Baloxavir Marboxil revealed insights into absorption rates and metabolic pathways influenced by compounds such as this compound. The findings contributed to understanding how these intermediates affect drug efficacy and safety profiles.
Chemical Reactions Analysis
Synthetic Role as a Key Intermediate
This compound serves as a pivotal intermediate in the synthesis of baloxavir marboxil (Xofluza®), a cap-dependent endonuclease inhibitor for influenza treatment . Its stereochemical configuration (R-isomer) is essential for ensuring the biological activity of the final drug product.
Substitution Reactions
The benzyloxy group (-OCH₂C₆H₅) at position 7 undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Debenzylation : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, generating a hydroxyl group critical for subsequent esterification steps .
Reaction Scheme:
Ring-Opening and Functionalization
The oxazino-triazine core participates in ring-opening reactions with electrophiles. Patent WO2020226532A1 demonstrates its reaction with thienobenzothiepin derivatives to form substituted analogs :
| Reaction Partner | Conditions | Product | Application |
|---|---|---|---|
| 6,7-Difluoro-5,10-dihydrothieno[3,2-c]benzothiepin-10-ol | RS (reagent system), 80°C | Diastereomeric adducts | Antiviral candidates |
| (3,4-Difluorophenyl)(phenyl)methanol | Acid catalysis | Alkylated derivatives | Improved pharmacokinetics |
Stereospecific Transformations
The (12aR)-configuration is retained during reactions to preserve bioactivity. For instance:
-
Chiral Resolution : Racemic mixtures are resolved via chromatography or enzymatic methods to isolate the R-enantiomer .
-
Diastereomer Formation : Reacting with thienobenzothiepin derivatives generates diastereomers with distinct physicochemical profiles .
Reduction and Oxidation
-
Reduction : Sodium borohydride (NaBH₄) selectively reduces ketone groups in related intermediates, though the dione structure in this compound limits reducible sites .
-
Oxidation : Ozonolysis or peroxide-based systems modify the pyrido-triazine ring system but risk degrading the core structure.
Stability and Degradation Pathways
-
Hydrolytic Degradation : The oxazino-triazine ring hydrolyzes under strong acidic/basic conditions, forming pyridine and triazine fragments .
-
Thermal Stability : Decomposes above 200°C, releasing CO and benzyl derivatives (TGA data) .
Key Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 198–202°C | DSC |
| Solubility | >50 mg/mL in DMSO | USP <791> |
| LogP | 1.85 ± 0.12 | HPLC (C18 column) |
Comparison with Similar Compounds
Baloxavir Acid (BXA)
- Structure : BXA replaces the benzyloxy group with a hydroxyl group and introduces a difluoro-dibenzo[b,e]thiepin moiety at the 12-position .
- Activity : BXA is the active form of baloxavir marboxil, inhibiting influenza virus RNA polymerase. The hydroxyl group at position 7 enhances target binding compared to the benzyloxy group in the parent compound .
- Key Difference : The benzyloxy group in (R)-7-(benzyloxy)-...dione acts as a protective group during synthesis, which is removed in vivo to form BXA .
(R)-7-(Hexyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione (CAS: 2136287-67-5)
9-Bromo Derivative (CAS: Not Specified)
Hemihydrate Form (CAS: 2136287-62-0)
- Structure : Same core as the parent compound but exists as a hemihydrate .
- Properties : Hydration may improve crystallinity and stability, critical for pharmaceutical formulation .
Comparative Analysis of Key Properties
Antiviral Activity
- Derivatives like 10a (with a dibenzo[a,d][7]annulen-5-yl group) exhibit picomolar inhibition of influenza A virus, surpassing baloxavir in microsomal stability and oral bioavailability .
- The benzyloxy group’s removal (to form BXA) is essential for activating antiviral effects, highlighting the prodrug strategy .
Structure-Activity Relationships (SAR)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
